molecular formula C25H22N6O3 B11179251 N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide

N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide

Cat. No.: B11179251
M. Wt: 454.5 g/mol
InChI Key: FOQLOGFJPNSORL-UHFFFAOYSA-N
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Description

N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methoxyphenyl group: This step often involves a substitution reaction using a suitable aryl halide.

    Attachment of the ethyl group: This can be done via an alkylation reaction.

    Acetylation of the phenyl ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: It can be used in the study of its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Materials Science: The compound’s properties may be explored for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact mechanism would depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

N-{4-[2-ethyl-3-(4-methoxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide can be compared with other similar compounds, such as:

    N-{4-[2-ethyl-3-(4-hydroxyphenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.

    N-{4-[2-ethyl-3-(4-chlorophenyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]phenyl}acetamide: The presence of a chlorine atom can influence the compound’s electronic properties and its interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22N6O3

Molecular Weight

454.5 g/mol

IUPAC Name

N-[4-[4-ethyl-5-(4-methoxyphenyl)-10-oxo-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl]phenyl]acetamide

InChI

InChI=1S/C25H22N6O3/c1-4-20-22(16-5-11-19(34-3)12-6-16)24-28-27-23-21(31(24)29-20)13-14-30(25(23)33)18-9-7-17(8-10-18)26-15(2)32/h5-14H,4H2,1-3H3,(H,26,32)

InChI Key

FOQLOGFJPNSORL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)NC(=O)C)N=NC2=C1C5=CC=C(C=C5)OC

Origin of Product

United States

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